molecular formula C18H15F2N3OS B2525502 4-fluoro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897455-89-9

4-fluoro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2525502
CAS No.: 897455-89-9
M. Wt: 359.39
InChI Key: DQDYTTHWKFLFEP-UHFFFAOYSA-N
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Description

Product Overview 4-fluoro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide ( 897455-87-7) is a synthetic organic compound with a molecular formula of C18H15BrFN3OS and a molecular weight of 420.3 g/mol . This benzamide derivative features a distinct molecular architecture containing a brominated benzamide core linked to a fluorophenyl-substituted imidazole moiety via a thioether-containing ethyl spacer . This structure makes it a valuable chemical intermediate for medicinal chemistry and drug discovery research. Research Applications and Value This compound serves as a versatile scaffold in structure-activity relationship (SAR) studies and is particularly useful for the development of targeted therapeutics . The presence of both bromo and fluoro substituents on its aromatic rings enhances its reactivity for further functionalization, allowing researchers to explore a wide chemical space around the core structure . The imidazole-thioether linkage is a key functional group that can contribute to binding affinity with various biological targets, including kinases and other enzymes . While specific biological data for this compound may be limited, the indole and imidazole scaffolds are recognized as privileged structures in medicinal chemistry, known to exhibit activity against a range of targets relevant in oncology and other disease areas . Researchers can leverage this compound as a key intermediate to generate novel chemical entities for high-throughput screening and lead optimization campaigns. Usage Note This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

4-fluoro-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3OS/c19-14-5-1-12(2-6-14)16-11-22-18(23-16)25-10-9-21-17(24)13-3-7-15(20)8-4-13/h1-8,11H,9-10H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDYTTHWKFLFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of 4-fluoroaniline with glyoxal and ammonium acetate under reflux conditions.

    Thioether Formation: The imidazole derivative is then reacted with 2-chloroethyl thiol in the presence of a base such as potassium carbonate to form the thioether linkage.

    Benzamide Formation: Finally, the thioether intermediate is reacted with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

4-fluoro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Compound 9 ()

Structure : 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Key Differences :

  • The imidazole ring is substituted with a 4-methoxyphenyl group at position 1 instead of a hydrogen atom.
  • The acetamide group is linked to a thiazole ring rather than a benzamide via an ethylthio chain.
    Implications :
  • The thiazole-acetamide moiety may influence acetylcholinesterase (AChE) inhibitory activity, as seen in related thiazole derivatives .

Compound 7c ()

Structure : 4-Fluoro-N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Key Differences :

  • Replaces the imidazole ring with a 1,3,4-thiadiazole core.
  • Incorporates a piperidine-ethylthio chain instead of the imidazole-thioethyl linkage.
    Implications :
  • The thiadiazole core may enhance rigidity and π-stacking interactions.
  • The piperidine group improves solubility and membrane permeability, as observed in AChE inhibitors .

Compound diCl-PHN ()

Structure : 5-(4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)-2,4-dichlorophenyl-1,3,4-thiadiazole-2-amine
Key Differences :

  • Features a fused phenanthrene-imidazole system and a dichlorophenyl-thiadiazole group.
    Implications :
  • The extended aromatic system increases planarity, favoring intercalation with biomolecular targets like DNA or enzymes .

Physicochemical and Spectral Comparisons

Table 1: Structural and Spectral Properties

Compound Molecular Formula Molecular Weight Key Spectral Features (IR, NMR) Reference
Target Compound C19H16F2N3OS 371.4 IR: ~3327 cm⁻¹ (NH), 1716 cm⁻¹ (C=O); NMR: δ 7.26–8.07 (fluorophenyl)
Compound 7c () C19H17F2N3OS 397.4 IR: 2929 cm⁻¹ (aliphatic C-H); NMR: δ 1.03–3.70 (piperidine)
Compound 9 () C21H17FN4O2S2 436.5 IR: 1679 cm⁻¹ (C=O); NMR: δ 7.47–8.35 (aromatic)

Key Observations :

  • The target compound’s IR spectrum lacks the aliphatic C-H stretches seen in piperidine-containing analogs (e.g., 7c), reflecting its simpler substituent profile.
  • Fluorophenyl resonances in NMR (δ ~7.2–8.1) are consistent across fluorinated derivatives .

Enzyme Inhibition

  • Target Compound : Likely exhibits AChE or kinase inhibitory activity due to structural similarity to thiadiazole and imidazole derivatives (e.g., 7c and Compound 9) .
  • Compound 7c : Demonstrated AChE inhibition (IC50 ~1.2 µM), attributed to the thiadiazole core and fluorobenzamide group .
  • Compound 9: Potential antiproliferative activity via thiazole-acetamide interactions, though specific data are unreported .

Solubility and Bioavailability

  • Fluorine atoms in the target compound enhance lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration compared to methoxy-substituted analogs (e.g., Compound 9) .
  • Piperidine-containing derivatives (e.g., 7c) show improved aqueous solubility due to the basic amine group .

Biological Activity

4-Fluoro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a novel compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a complex structure that includes a fluorinated phenyl group and an imidazole moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds containing imidazole rings exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound have not been extensively documented in public databases; however, related compounds suggest potential applications.

Antimicrobial Activity

Studies on similar imidazole derivatives have shown promising antimicrobial properties. For instance, derivatives of 1H-imidazole have been reported to inhibit bacterial growth effectively. The presence of the fluorinated phenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against microbial pathogens.

Anticancer Potential

Imidazole-based compounds have also been explored for their anticancer properties. For example, some derivatives have demonstrated the ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models remains to be elucidated through targeted studies.

Research Findings and Case Studies

Several studies have investigated the biological activity of structurally similar compounds:

  • GABA-A Receptor Modulation : A study identified benzimidazole derivatives as positive allosteric modulators (PAMs) of the GABA-A receptor, suggesting that similar structures might exhibit neuroactive properties. These findings indicate potential for this compound in neurological applications .
  • Antiviral Activity : Research on thiazolidinone derivatives has demonstrated significant antiviral effects against various viruses, with some compounds showing IC50 values below 0.35 μM. Given the structural similarities, further investigation into the antiviral potential of this compound could be warranted .
  • Metabolic Stability : A study on related imidazole compounds highlighted their metabolic stability in human liver microsomes (HLMs), which is crucial for drug development. Compounds that maintain a higher percentage of parent compound after incubation are more likely to exhibit prolonged biological activity .

Data Tables

PropertyValue
Molecular FormulaC_{17}H_{18}F_2N_3S
Molecular Weight343.40 g/mol
LogP3.45
SolubilitySoluble in DMSO
Boiling PointNot available

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